Markedly Higher Lipophilicity Compared to Unsubstituted Indole-5-Carboxamide (SD-169)
The target compound exhibits a calculated logP of 2.62 (ACD/LogP) , whereas the unsubstituted indole-5-carboxamide SD-169 has a logP of 0.88 . This ΔlogP of +1.74 translates to an approximately 55‑fold higher octanol‑water partition coefficient, significantly enhancing predicted membrane permeability and potentially altering absorption, distribution, and intracellular target engagement .
| Evidence Dimension | ACD/LogP (lipophilicity) |
|---|---|
| Target Compound Data | 2.62 |
| Comparator Or Baseline | 1H‑indole‑5‑carboxamide (SD‑169): logP = 0.88 |
| Quantified Difference | ΔlogP = +1.74 (≈ 55‑fold higher partition coefficient) |
| Conditions | ACD/LogP predicted values; ChemDiv (target) vs ChemSpider (SD‑169) |
Why This Matters
A 55‑fold higher lipophilicity strongly influences passive membrane permeability, meaning the target compound will partition into lipid bilayers and intracellular compartments far more efficiently than SD‑169, a critical parameter for intracellular kinase inhibitor programs.
